molecular formula C39H76O5 B120778 Glyceryl 1,3-distearate CAS No. 504-40-5

Glyceryl 1,3-distearate

Cat. No. B120778
CAS RN: 504-40-5
M. Wt: 625 g/mol
InChI Key: IZHVBANLECCAGF-UHFFFAOYSA-N
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Description

Glyceryl 1,3-distearate is a glycerol molecule esterified with stearic acid at the 1 and 3 positions. It is a type of glyceride, which is a common constituent of fats and oils. While the provided papers do not directly discuss glyceryl 1,3-distearate, they do provide insights into the synthesis and properties of similar glycerol derivatives, which can be extrapolated to understand glyceryl 1,3-distearate.

Synthesis Analysis

The synthesis of glycerol derivatives is a well-documented process. For instance, the synthesis of glycerol 1,3-dihexadecyl ether, a compound similar to glyceryl 1,3-distearate, involves a method that is applicable to the preparation of other 1,3-disubstituted glycerols . This suggests that a similar approach could be used for synthesizing glyceryl 1,3-distearate, provided that the stearic acid substituents are not affected by the synthesis conditions such as acid or catalytic hydrogenolysis.

Molecular Structure Analysis

The molecular structure of glycerol derivatives is characterized by the presence of glycerol as the backbone with various substituents attached to it. For glyceryl 1,3-distearate, the stearic acid chains would be attached to the first and third carbon of the glycerol molecule. The structure of similar compounds has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and infrared absorption spectroscopy .

Chemical Reactions Analysis

Glycerol derivatives can undergo various chemical reactions, including esterification and acylation. The synthesis of glycerol monostearate, for example, involves transesterification and deprotection of acetonide . These reactions are crucial for modifying the glycerol backbone to produce specific glycerides like glyceryl 1,3-distearate.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerol derivatives are influenced by their molecular structure. For instance, the self-assembly of glyceryl monostearate into vesicles and its phase transitions have been studied using differential scanning calorimetry and dynamic light scattering . These properties are important for applications in drug delivery and as emulsifying agents. Similarly, glyceryl 1,3-distearate would have unique properties based on its stearic acid content, which could affect its melting point, solubility, and self-assembly behavior.

Scientific Research Applications

Emulsifier Analysis in Milk

A study developed a method for determining glyceryl 1,3-distearate in milk using ultra-performance liquid chromatography. This method involves extracting with acetone and dissolving in isopropanol, demonstrating its suitability for analyzing glyceryl 1,3-distearate in milk products (Luo et al., 2021).

Cosmetic and Food Industry Applications

Glyceryl 1,3-distearate functions as a skin conditioning agent and emollient in cosmetics. It is produced from vegetable oils and is used in various cosmetics and food products due to its safety and emulsifying properties. This ingredient is deemed safe for use in cosmetics and does not present significant acute toxicity risks (International Journal of Toxicology, 2007).

Application in Drug Delivery

Research on glyceryl monostearate, a related compound, investigated its self-assembling properties for drug delivery applications. This study explored its use in creating vesicles for hepatic targeting, highlighting its potential in medical applications (Marwah et al., 2018).

In Flour Products

Glyceryl monostearate, a related compound, is widely used as an emulsifier in the food industry, particularly in flour product manufacturing. It improves the look and taste of flour food, serving as a quality improver (Jian, 2011).

Solar Cell Technology

In solar cell technology, glyceryl monostearate has been used to improve the conductivity of polymer solar cells. This application demonstrates its potential in renewable energy technologies (Zhang et al., 2013).

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel has indicated that diglycerides in the 1,3-diester form, such as Glyceryl 1,3-distearate, do not present any significant acute toxicity risk, nor are these ingredients irritating, sensitizing, or photosensitizing .

Future Directions

Glyceryl 1,3-distearate has been highlighted for its efficiency as an alternative therapeutic option for the natural-product sustainable development of bovine mastitis treatment . Its multifunctional properties make it a valuable ingredient in various industries .

properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892302
Record name 1,3-Distearoylglycerol
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Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glyceryl 1,3-distearate

CAS RN

504-40-5, 1323-83-7
Record name 1,3-Distearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-40-5
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Record name 1,3-Dioctadecanoylglycerol
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Record name Glyceryl distearate [NF]
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Record name Glyceryl 1,3-distearate
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Record name 1,3-Distearoylglycerol
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Record name Distearic acid, diester with glycerol
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Record name 2-hydroxypropane-1,3-diyl distearate
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Record name GLYCERYL 1,3-DISTEARATE
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Synthesis routes and methods I

Procedure details

1,3-Disteroylglycerol. A mixture of 171.3 g (0.5 mole) glycidol stearate, 156.5 g (0.55 mole) stearic acid, 1.0 g (0.025 mole) sodium hydroxide, and tetrabutylammonium hydrogensulfate (8.5 g, 0.025 mole) in 400 mL ethanol is heated at reflux (80° C.) for 20 hours. The solid material is removed by passage of the reaction mixture through a short column of silica gel. After evaporation, the crude solid product is subjected to centrifugal partition chromatography using a mixture of acetonitrile-hexane. Recrystallization of the resulting powder from acetone-water gives 1,3-distearoylglycerol.
Quantity
171.3 g
Type
reactant
Reaction Step One
Quantity
156.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.0 g of dihydroxyacetone dimer, 22.7 g of stearic acid, 16.8 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride salt, and 10.8 g of 4-dimethylaminopyridine were dissolved in 100 mL of dichloromethane, for overnight reaction under agitation at ambient temperature. Adding 0.5 L of methanol to the reaction solution, the generated powder was filtered and recovered. The powder recovered by filtration was washed with methanol. After the washed powder was dried, 6 g of the dried powder was dissolved in a mixture solution of 400 mL of tetrahydrofuran and 20 mL of aqueous 10% acetic acid solution, to which 1.1 g of sodium borohydride was added in small portions at 0° C. Subsequently, the resulting mixture was agitated at ambient temperature for 6 hours to promote the reaction. The resulting reaction solution was poured in saturated aqueous sodium hydrogen carbonate, for extraction in ethyl acetate. After the organic layer was dried, the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, to obtain 3.5 g of the intended product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Thongyim, S Chiangchin, H Pandith, Y Tragoolpua… - Antibiotics, 2023 - mdpi.com
Clinacanthus nutans is widely used as a traditional medicine in Thailand and other countries in Southeast Asia. Although its effectiveness is well documented, its therapeutic use is …
Number of citations: 2 www.mdpi.com
Y Luo, Y Xu, X Yu, A Yan, G Lan, F Liu… - Journal of Liquid …, 2021 - Taylor & Francis
In this paper, a new method was developed for the determination of glyceryl dilinoleate, 1,3-dipalmitate glyceride, and glyceryl 1,3-distearate in milk by ultra-performance liquid …
Number of citations: 2 www.tandfonline.com
KO Choi, HS Hwang, S Jeong, S Kim… - Journal of Food …, 2020 - Wiley Online Library
Combination of oleogelators has recently started to receive scientific attention since single oleogelator may not adequately compensate for the diverse roles of solid fat in a complicated …
Number of citations: 27 ift.onlinelibrary.wiley.com
S Thongyim, S Chiangchin, H Pandith, Y Tragoolpua… - researchgate.net
Clinacanthus nutans (Burm. f.) Lindau belongs to the Thai national list of essential medicine (NLEM). This plant has been used in the treatment and prevention of a variety of symptoms …
Number of citations: 2 www.researchgate.net
J Yang, ON Ciftci - Journal of the American Oil Chemists' …, 2020 - Wiley Online Library
Supercritical carbon dioxide (SC‐CO 2 ) technology offers new opportunities for green processing of lipids; however, there is little information of the melting behavior and volumetric …
Number of citations: 2 aocs.onlinelibrary.wiley.com
MR Kavadia, MG Yadav, AA Odaneth… - Journal of Applied …, 2017 - researchgate.net
Chemical methods of synthesizing monoglycerides (MGs) produce mixture of acylglycerols making the synthesis of MGs of a single fatty acid type not possible through this route. …
Number of citations: 18 www.researchgate.net
Y Lin, W Yin, Y Li, G Liu - International Journal of Food Science …, 2022 - Wiley Online Library
This study aimed to investigate the effect of solid lipids (lauric acid (LAU), myristic acid (MYR), stearic acid (STE), glycerol monostearate (GMS), glycerol 1,3‐distearate (GDS), glycerol …
Number of citations: 6 ifst.onlinelibrary.wiley.com
CI Ciucanu, DC Vlad, I Ciucanu… - Journal of chromatography …, 2020 - Elsevier
An analytical procedure for the rapid and selective derivatization of free fatty acids into methyl esters directly in plasma without transmethylation of lipid-bound fatty acids was developed …
Number of citations: 10 www.sciencedirect.com
FF Hsu, J Turk - Journal of the American Society for Mass …, 1999 - ACS Publications
We describe features of tandem mass spectra of lithiated adducts of triacylglycerol (TAG) species obtained by electrospray ionization mass spectrometry (ms) with low-energy …
Number of citations: 272 pubs.acs.org
L Yao, EG Hammond, T Wang, W Bu… - European Journal of …, 2014 - Wiley Online Library
The desire to replace petroleum‐based lubricants with alternatives that are environmentally friendly and made from sustainable sources has encouraged the development of …
Number of citations: 5 onlinelibrary.wiley.com

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